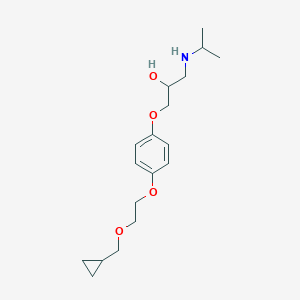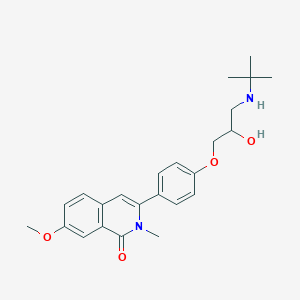![molecular formula C21H18N2O3 B107716 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide CAS No. 316131-42-7](/img/structure/B107716.png)
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide, commonly known as HPPM, is a chemical compound with potential applications in scientific research. HPPM is a derivative of benzamide, and its synthesis method involves the reaction of 2-hydroxybenzaldehyde with 3-phenylmethoxyaniline in the presence of a suitable catalyst. HPPM has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of HPPM is not yet fully understood. However, it is believed to act on multiple cellular pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. HPPM has been found to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase-2, and matrix metalloproteinases. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
生化学的および生理学的効果
HPPM has been found to have various biochemical and physiological effects. In vitro studies have shown that HPPM can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. HPPM has also been found to reduce the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In vivo studies have shown that HPPM can reduce tumor growth in mice and improve liver function in rats.
実験室実験の利点と制限
HPPM has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be improved by using different solvents and reaction conditions. HPPM is also stable under normal laboratory conditions and can be stored for extended periods. However, HPPM has some limitations for lab experiments. Its mechanism of action is not yet fully understood, and its efficacy and safety in vivo have not been fully established. Additionally, HPPM may have off-target effects, which could complicate data interpretation.
将来の方向性
There are several future directions for research on HPPM. First, further studies are needed to elucidate the mechanism of action of HPPM. Second, studies are needed to determine the efficacy and safety of HPPM in vivo, particularly in animal models of cancer and inflammation. Third, studies are needed to investigate the potential of HPPM as a lead compound for the development of novel anticancer and anti-inflammatory agents. Fourth, studies are needed to investigate the pharmacokinetics and pharmacodynamics of HPPM, including its absorption, distribution, metabolism, and excretion. Finally, studies are needed to investigate the potential of HPPM as a diagnostic tool for cancer and inflammation.
合成法
HPPM can be synthesized through a simple reaction between 2-hydroxybenzaldehyde and 3-phenylmethoxyaniline in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of a Schiff base. The Schiff base is then reduced to HPPM using a reducing agent such as sodium borohydride. The purity and yield of HPPM can be improved by using different solvents and reaction conditions.
科学的研究の応用
HPPM has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. HPPM has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, HPPM has been studied for its potential as an antioxidant, as it has been found to scavenge free radicals in vitro.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVVVKGPPAFHG-HYARGMPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

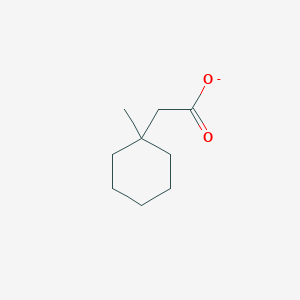
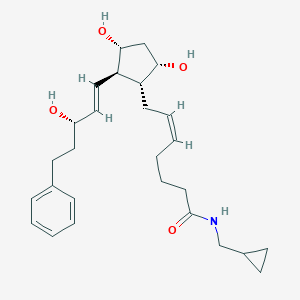
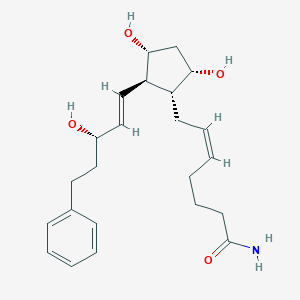
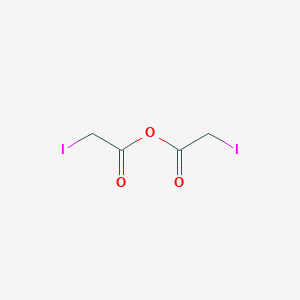
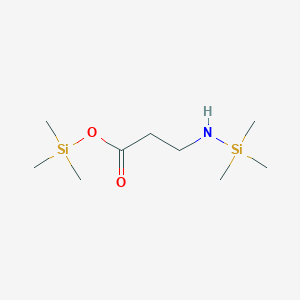
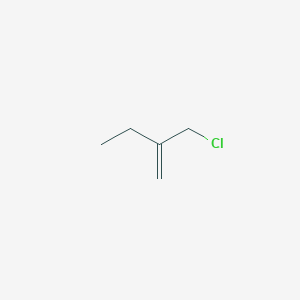
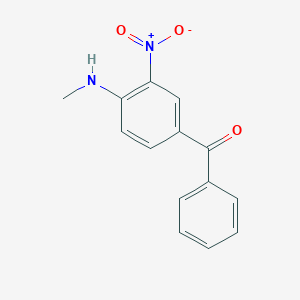
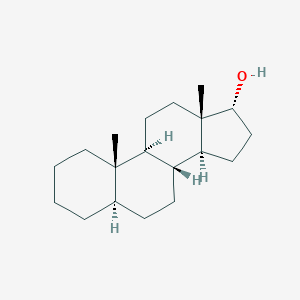
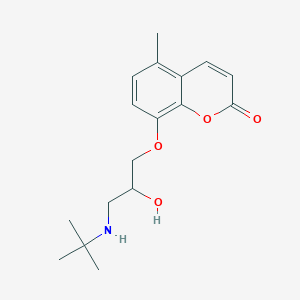
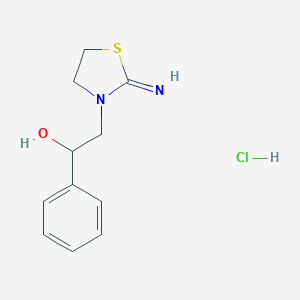
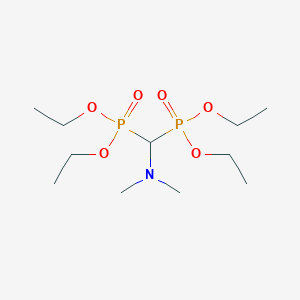
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
